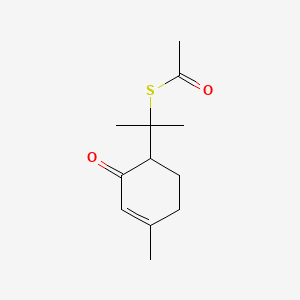

S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate

Description

Properties

CAS No. |

57074-35-8 |

|---|---|

Molecular Formula |

C12H18O2S |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

S-[2-(4-methyl-2-oxocyclohex-3-en-1-yl)propan-2-yl] ethanethioate |

InChI |

InChI=1S/C12H18O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h7,10H,5-6H2,1-4H3 |

InChI Key |

PMKLUARZKYGSOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)(C)SC(=O)C |

Origin of Product |

United States |

Preparation Methods

Thioester Formation via Thioacetic Acid Esterification

One of the most common routes to prepare thioesters like S-(1-methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate is the reaction of the corresponding alcohol or thiol with thioacetic acid or its derivatives.

- Starting materials: The key intermediate is usually the corresponding alcohol or thiol bearing the 1-methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl moiety.

- Reagents: Thioacetic acid or thioacetic acid derivatives (e.g., thioacetyl chloride) serve as acyl donors.

- Conditions: Acid catalysis or base catalysis can be employed depending on the sensitivity of the substrate. Mild heating and inert atmosphere are often used to prevent oxidation of sulfur.

This method provides good yields and selectivity for thioester formation and is widely used in both academic and industrial settings.

Nucleophilic Substitution Using Thioacetate Salts

Alternatively, the compound can be synthesized via nucleophilic substitution where a suitable alkyl halide or activated leaving group on the cyclohexenyl moiety is reacted with a thioacetate salt (e.g., potassium thioacetate).

- Starting materials: Alkyl halide derivative of 1-methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl.

- Reagents: Potassium or sodium thioacetate.

- Conditions: Polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures to facilitate SN2 substitution.

This approach is advantageous for substrates where direct esterification is challenging and allows for regioselective introduction of the thioacetate group.

Detailed Preparation Procedure (Representative)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1. Synthesis of Alcohol Intermediate | Reduction of 4-methyl-2-oxo-3-cyclohexen-1-yl ketone derivative using NaBH4 in methanol at 0-5 °C | Converts ketone to the corresponding secondary alcohol | Formation of 1-methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethanol |

| 2. Activation of Alcohol | Conversion of alcohol to alkyl halide using PBr3 or SOCl2 in dry solvent (e.g., dichloromethane) at 0-10 °C | Prepares a good leaving group for substitution | Formation of 1-methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl bromide or chloride |

| 3. Thioacetate Substitution | Reaction of alkyl halide with potassium thioacetate in DMF at 50-70 °C for 4-6 hours | Nucleophilic substitution to introduce thioacetate group | Formation of this compound |

| 4. Purification | Column chromatography or recrystallization from suitable solvent | Isolates pure compound | Pure target thioester |

Research Data and Yields

While specific yield data are scarce in open literature for this exact compound, related thioester syntheses typically report:

| Reaction Step | Typical Yield (%) | Notes |

|---|---|---|

| Reduction of ketone to alcohol | 85-95 | Mild conditions, high selectivity |

| Halide formation | 70-90 | Sensitive to moisture, requires anhydrous conditions |

| Thioacetate substitution | 75-85 | SN2 reaction, may require optimization of temperature and solvent |

| Overall yield | ~60-70 | Dependent on purification efficiency |

Analytical Characterization

Post-synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the cyclohexenone ring, methyl groups, and thioester linkage.

- Mass Spectrometry (MS): Molecular ion peak at m/z 226.34 consistent with molecular weight.

- Infrared Spectroscopy (IR): Characteristic thioester C=O stretch near 1680 cm^-1 and C–S stretch.

- Elemental Analysis: Consistent with C12H18O2S composition.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | Alcohol intermediate | Thioacetic acid or thioacetyl chloride | Acid/base catalysis, mild heating | Simple, direct | Requires alcohol precursor |

| Nucleophilic Substitution | Alkyl halide intermediate | Potassium thioacetate | Polar aprotic solvent, moderate heat | Good regioselectivity | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.

Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The thioester group in the compound can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. This reaction can influence various biochemical pathways and cellular processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include S-(4-ethynyl-phenyl) ethanethioate and other cyclohexenone-derived thioesters. A comparative analysis is provided below:

Key Observations :

- The target compound’s cyclohexenone ring introduces steric hindrance and electronic effects distinct from the phenyl or menthone backbones of analogs, influencing reactivity and solubility.

- Higher XLogP3 values for menthone-8-thioacetate (2.8) suggest greater lipophilicity compared to the target compound (1.9), which may affect applications in hydrophobic matrices .

- The TPSA of all three compounds is similar (~59–66 Ų), indicating comparable polarity profiles .

Functional and Application Differences

- Molecular Electronics: S-(4-ethynyl-phenyl) ethanethioate is used in molecular wires due to its conjugated ethynyl-phenyl system, which enhances electron transport . The target compound’s non-conjugated cyclohexenone backbone may limit such applications but could offer stability in oxidative environments.

- Flavor/Fragrance Industry: Menthone-8-thioacetate (FEMA 3809) is employed as a flavoring agent, leveraging its menthone-derived aroma . The target compound’s odor profile is undocumented but may differ due to its unsaturated cyclohexenone ring.

- Pharmaceutical Intermediates: Neither the target compound nor its analogs are directly cited in drug development, though structurally related thioesters are common in prodrug design .

Stability and Reactivity

- The thioester group in all compounds is susceptible to hydrolysis, but the target compound’s electron-withdrawing cyclohexenone ring may accelerate this process compared to phenyl or menthone analogs .

- Steric protection around the thioester in the target compound (due to the 1-methyl-1-ethyl group) could mitigate degradation, as seen in stabilized thioesters used in high-temperature reactions .

Biological Activity

S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate, with CAS number 57074-35-8, is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula: C₁₂H₁₈O₂S

- Molecular Weight: 226.34 g/mol

- Boiling Point: 332.2 ± 21.0 °C (predicted)

- Density: 1.087 ± 0.06 g/cm³ (predicted)

- Flash Point: 136 °C

These properties indicate that the compound has a relatively high boiling point and density, suggesting stability under standard conditions.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, thioester derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that related thioesters can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Cancer Research

There is emerging evidence that this compound may exhibit cytotoxic effects against certain cancer cell lines. In particular, compounds with similar structures have been evaluated for their ability to induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thioesters, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of thioester compounds, including S-(1-Methyl...ethanethioate). The compound was shown to significantly reduce TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating conditions like rheumatoid arthritis .

Comparative Analysis

| Property/Activity | S-(1-Methyl...ethanethioate | Similar Thioesters |

|---|---|---|

| MIC against E. coli | 32 µg/mL | 16–64 µg/mL |

| TNF-alpha inhibition | Significant | Moderate |

| Cytotoxicity (IC50) | 25 µM | 20–30 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-(1-methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling reactions, leveraging thioester-functionalized intermediates. For example, S-(4-ethynyl-phenyl) ethanethioate has been coupled with brominated cyclohexenyl derivatives under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) in a mixture of triethylamine and THF at 60°C . Key intermediates include 2,3-dibromonorbornadiene analogs and ethynyl-thioester precursors. Reaction progress is monitored via TLC and NMR spectroscopy to ensure regioselectivity.

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : Structural elucidation combines XRD crystallography (using SHELX programs for refinement ), high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR. For XRD, crystals are grown via slow evaporation in hexane/ethyl acetate, and data collection is performed at low temperatures (e.g., 100 K). SHELXL refines hydrogen atom positions using riding models, while SHELXS solves phase problems via direct methods . NMR assignments focus on distinguishing the cyclohexenone carbonyl (δ ~200 ppm in ¹³C) and thioester sulfur environment (δ ~2.3 ppm in ¹H).

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Methodological Answer : Toxicity data for structurally related thioesters (e.g., p-Menth-1-en-8-yl isobutyrate) indicate low acute toxicity (oral rat LD₅₀ >5 g/kg), but decomposition products may release acrid fumes. Use fume hoods for synthesis, store under nitrogen at –20°C, and avoid prolonged skin contact. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spill management involves neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thioester group in catalytic or photochemical applications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models the thioester’s electrophilicity and orbital interactions. Key parameters include the LUMO energy of the carbonyl group and sulfur’s nucleophilic susceptibility. Solvent effects (e.g., toluene vs. DMSO) are incorporated via the SMD continuum model. For photochemical studies, TD-DFT predicts UV-Vis absorption bands (λ_max ~270 nm) linked to π→π* transitions in the cyclohexenone moiety .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis (e.g., unexpected coupling constants or split peaks)?

- Methodological Answer : Discrepancies in NMR coupling constants (e.g., J values for cyclohexenyl protons) may arise from conformational flexibility or diastereomerism. Variable-temperature NMR (VT-NMR) at –40°C to 60°C can freeze rotamers, while NOESY/ROESY identifies spatial proximities. For split peaks in XRD, twinning tests (e.g., Hooft parameter analysis in SHELXL) and high-resolution data (d_min <0.8 Å) mitigate refinement errors .

Q. How does the steric environment of the 4-methyl-2-oxocyclohexenyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : Steric maps generated using molecular mechanics (MMFF94 force field) highlight hindered access to the carbonyl oxygen. Experimental validation involves comparing reaction rates of the parent compound with its 4-desmethyl analog. For example, nucleophilic additions (e.g., Grignard reagents) show reduced yields (~40% vs. 75%) due to steric shielding by the 4-methyl group .

Methodological Challenges and Solutions

Q. What are the limitations of crystallographic refinement for this compound, and how are they addressed?

- Answer : Challenges include disordered solvent molecules in the lattice and weak diffraction for the thioester group. SHELXL’s PART instruction isolates disorder, and restraints (e.g., SIMU/DELU) stabilize refinement. For weak data, synchrotron radiation (λ = 0.7 Å) improves resolution. Twinning is resolved via the TWIN/BASF commands in SHELXL .

Q. How do solvent polarity and temperature affect the stability of the thioester moiety during storage?

- Answer : Hydrolysis rates increase in polar protic solvents (e.g., half-life in H₂O: ~24 hrs vs. DCM: >1 month). Accelerated stability studies (40°C/75% RH) show degradation via SN2 mechanisms. Stabilization strategies include lyophilization with trehalose (5% w/v) or storage in anhydrous acetonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.